[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate
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Overview
Description
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate is a complex organic compound characterized by its unique structure, which includes an amino group, dichlorophenyl, and methylphenyl acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Amino Group: The initial step involves the introduction of the amino group to the 2,4-dichlorophenyl ethylidene moiety. This can be achieved through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The next step involves the esterification of the amino compound with 4-methylphenyl acetic acid. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A related compound with similar structural features but different functional groups.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Another compound with distinct chemical properties and applications.
Uniqueness
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11-2-4-12(5-3-11)8-17(22)23-21-16(20)9-13-6-7-14(18)10-15(13)19/h2-7,10H,8-9H2,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCWNFQUUFUVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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